molecular formula C24H28N2O4 B2704035 3-(4-methoxyphenyl)-2-methyl-7-[2-(4-methylpiperazin-1-yl)ethoxy]-4H-chromen-4-one CAS No. 903205-86-7

3-(4-methoxyphenyl)-2-methyl-7-[2-(4-methylpiperazin-1-yl)ethoxy]-4H-chromen-4-one

Cat. No.: B2704035
CAS No.: 903205-86-7
M. Wt: 408.498
InChI Key: FFJNLLDPANECNV-UHFFFAOYSA-N
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Description

3-(4-methoxyphenyl)-2-methyl-7-[2-(4-methylpiperazin-1-yl)ethoxy]-4H-chromen-4-one is a synthetic organic compound that belongs to the class of chromen-4-one derivatives. This compound is characterized by the presence of a chromen-4-one core structure, substituted with a methoxyphenyl group, a methyl group, and a piperazin-1-yl ethoxy group. The unique combination of these functional groups imparts specific chemical and biological properties to the compound, making it of interest in various scientific research fields.

Scientific Research Applications

3-(4-methoxyphenyl)-2-methyl-7-[2-(4-methylpiperazin-1-yl)ethoxy]-4H-chromen-4-one has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules and as a model compound for studying reaction mechanisms.

    Biology: Investigated for its potential biological activities, such as antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: Explored as a lead compound for the development of new therapeutic agents targeting specific biological pathways.

    Industry: Utilized in the development of new materials with specific chemical and physical properties.

Mechanism of Action

Target of Action

The primary target of the compound 3-(4-Methoxyphenyl)-2-methyl-7-[2-(4-methylpiperazin-1-yl)ethoxy]chromen-4-one is the oxidoreductase enzyme . This enzyme plays a crucial role in various biochemical reactions, including the reduction and oxidation of molecules.

Mode of Action

The interaction of 3-(4-Methoxyphenyl)-2-methyl-7-[2-(4-methylpiperazin-1-yl)ethoxy]chromen-4-one with its target, the oxidoreductase enzyme, is primarily through hydrophobic interactions. The aromatic moieties of the compound interact with the lipophilic residues of the enzyme’s binding site . This interaction likely leads to changes in the enzyme’s activity, affecting the biochemical reactions it catalyzes.

Future Directions

Future directions for the study of similar compounds often involve the development of more effective and cost-effective methods to synthesize novel chromanone analogs . Additionally, more studies are required to understand their potential therapeutic applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-methoxyphenyl)-2-methyl-7-[2-(4-methylpiperazin-1-yl)ethoxy]-4H-chromen-4-one typically involves a multi-step process. One common synthetic route includes the following steps:

    Formation of the Chromen-4-one Core: The chromen-4-one core can be synthesized through a condensation reaction between an appropriate phenol derivative and an α,β-unsaturated carbonyl compound under acidic or basic conditions.

    Introduction of the Methoxyphenyl Group: The methoxyphenyl group can be introduced via a Friedel-Crafts alkylation reaction using 4-methoxybenzyl chloride and a Lewis acid catalyst such as aluminum chloride.

    Methylation: The methyl group can be introduced through a methylation reaction using methyl iodide and a strong base like potassium carbonate.

    Attachment of the Piperazin-1-yl Ethoxy Group: The piperazin-1-yl ethoxy group can be attached via a nucleophilic substitution reaction using 2-(4-methylpiperazin-1-yl)ethanol and a suitable leaving group such as tosylate.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the implementation of green chemistry principles to minimize waste and energy consumption.

Chemical Reactions Analysis

Types of Reactions

3-(4-methoxyphenyl)-2-methyl-7-[2-(4-methylpiperazin-1-yl)ethoxy]-4H-chromen-4-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present and the reaction conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a suitable base or electrophiles like alkyl halides in the presence of a Lewis acid.

Major Products Formed

    Oxidation: Quinones or other oxidized derivatives.

    Reduction: Reduced forms of the chromen-4-one core.

    Substitution: Substituted derivatives with new functional groups replacing the original ones.

Comparison with Similar Compounds

Similar Compounds

    3-(4-methoxyphenyl)-2-methyl-4H-chromen-4-one: Lacks the piperazin-1-yl ethoxy group, which may result in different biological activities.

    2-methyl-7-[2-(4-methylpiperazin-1-yl)ethoxy]-4H-chromen-4-one: Lacks the methoxyphenyl group, which may affect its chemical properties and reactivity.

    3-(4-methoxyphenyl)-4H-chromen-4-one: Lacks both the methyl and piperazin-1-yl ethoxy groups, leading to different chemical and biological properties.

Uniqueness

The uniqueness of 3-(4-methoxyphenyl)-2-methyl-7-[2-(4-methylpiperazin-1-yl)ethoxy]-4H-chromen-4-one lies in its specific combination of functional groups, which imparts distinct chemical reactivity and potential biological activities. The presence of the piperazin-1-yl ethoxy group, in particular, may enhance its solubility, bioavailability, and interaction with biological targets.

Properties

IUPAC Name

3-(4-methoxyphenyl)-2-methyl-7-[2-(4-methylpiperazin-1-yl)ethoxy]chromen-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H28N2O4/c1-17-23(18-4-6-19(28-3)7-5-18)24(27)21-9-8-20(16-22(21)30-17)29-15-14-26-12-10-25(2)11-13-26/h4-9,16H,10-15H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FFJNLLDPANECNV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)C2=C(O1)C=C(C=C2)OCCN3CCN(CC3)C)C4=CC=C(C=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H28N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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